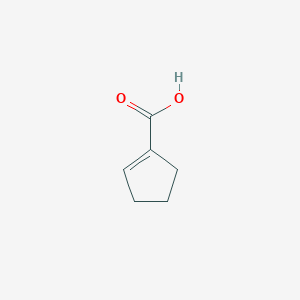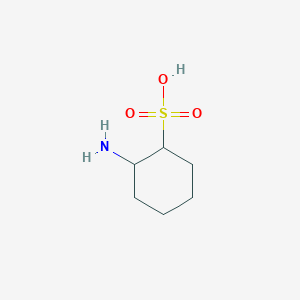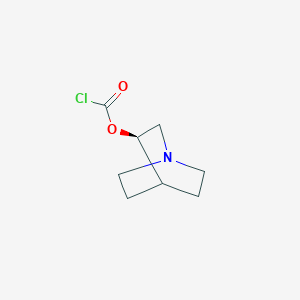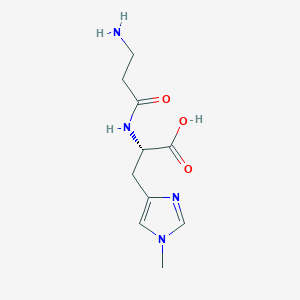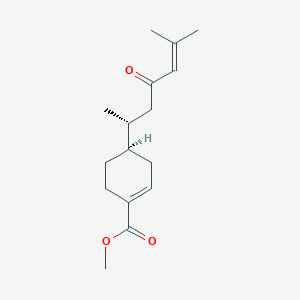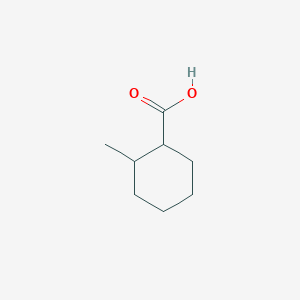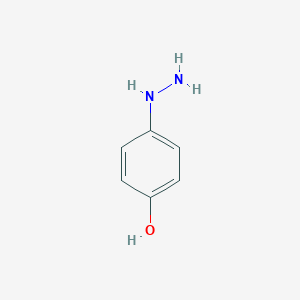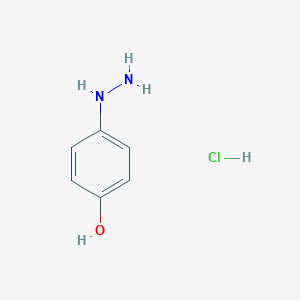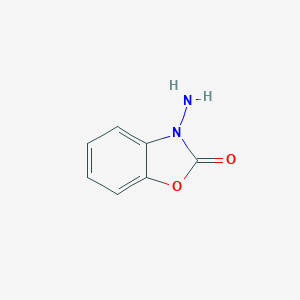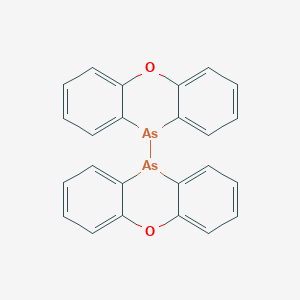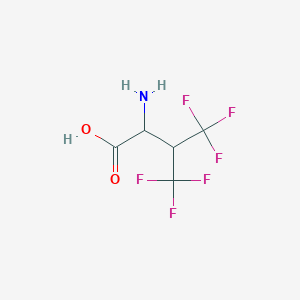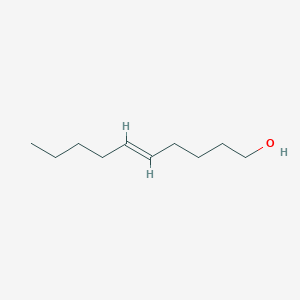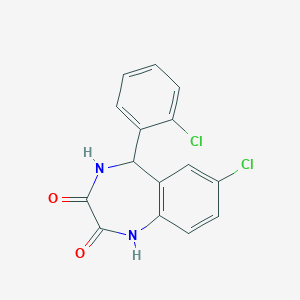
(5RS)-7-Chloro-5-(2-chlorophenyl)-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5RS)-7-Chloro-5-(2-chlorophenyl)-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione, or 5RS-7-chloro-5-CPBD, is an organic compound that has been used in various scientific research applications. This compound has been studied in the field of biochemistry and physiology due to its potential as an inhibitor of certain enzymes. 5RS-7-chloro-5-CPBD has also been used in laboratory experiments to study the effects of various drugs on biological systems. This introduction will discuss the synthesis method of 5RS-7-chloro-5-CPBD, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (5RS)-7-Chloro-5-(2-chlorophenyl)-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione involves the condensation of 2-amino-5-chlorobenzophenone with glycine followed by cyclization with phosgene and chlorination.
Starting Materials
2-amino-5-chlorobenzophenone, Glycine, Phosgene, Thionyl chloride, 2-chlorophenyl magnesium bromide
Reaction
Step 1: Condensation of 2-amino-5-chlorobenzophenone with glycine in the presence of thionyl chloride to form N-(2-chlorophenyl)-N-(5-chlorobenzoyl)glycine., Step 2: Cyclization of N-(2-chlorophenyl)-N-(5-chlorobenzoyl)glycine with phosgene to form 7-chloro-5-(2-chlorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-one., Step 3: Chlorination of 7-chloro-5-(2-chlorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-one with 2-chlorophenyl magnesium bromide in the presence of cuprous chloride to form (5RS)-7-Chloro-5-(2-chlorophenyl)-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione.
Wissenschaftliche Forschungsanwendungen
5RS-7-chloro-5-CPBD has been used in various scientific research applications. In biochemistry, it has been used as an inhibitor of various enzymes including cytochrome P450 2C9, 2C19, 2D6, and 3A4. It has also been used to study the effects of drugs on the nervous system, as it has been found to bind to the GABA-A receptor and modulate the effects of benzodiazepines. In addition, it has been used in laboratory experiments to study the effects of various drugs on biological systems.
Wirkmechanismus
The mechanism of action of 5RS-7-chloro-5-CPBD is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 2C9, 2C19, 2D6, and 3A4. It is also believed to bind to the GABA-A receptor and modulate the effects of benzodiazepines. In addition, it is believed to interact with other receptors and enzymes in the body, although this has not been fully studied.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5RS-7-chloro-5-CPBD are not fully understood. However, it has been found to inhibit certain enzymes, such as cytochrome P450 2C9, 2C19, 2D6, and 3A4. It has also been found to bind to the GABA-A receptor and modulate the effects of benzodiazepines. In addition, it is believed to interact with other receptors and enzymes in the body, although this has not been fully studied.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5RS-7-chloro-5-CPBD in laboratory experiments include its ability to inhibit certain enzymes, its ability to bind to the GABA-A receptor and modulate the effects of benzodiazepines, and its potential to interact with other receptors and enzymes in the body. The limitations of using 5RS-7-chloro-5-CPBD in laboratory experiments include its lack of full understanding of its mechanism of action, its potential to interact with other receptors and enzymes in the body, and its potential to cause side effects.
Zukünftige Richtungen
For research on 5RS-7-chloro-5-CPBD include further study of its mechanism of action, further study of its potential interactions with other receptors and enzymes in the body, and further study of its potential side effects. In addition, further research should be done to assess its potential as an inhibitor of certain enzymes, its potential to bind to the GABA-A receptor and modulate the effects of benzodiazepines, and its potential to interact with other receptors and enzymes in the body. Finally, further research should be done to assess its potential therapeutic uses and its potential uses in laboratory experiments.
Eigenschaften
IUPAC Name |
7-chloro-5-(2-chlorophenyl)-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,13H,(H,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUVOEFASMHBFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C=CC(=C3)Cl)NC(=O)C(=O)N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5RS)-7-Chloro-5-(2-chlorophenyl)-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione | |
CAS RN |
54699-91-1 |
Source


|
| Record name | 7-Chloro-5-(2-chlorophenyl)-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054699911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-CHLORO-5-(2-CHLOROPHENYL)-4,5-DIHYDRO-1H-1,4-BENZODIAZEPINE-2,3-DIONE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E88956SKOE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


